N-(Trimethyl-silyl)-ethane-sulfonamide
Overview
Description
“N-(Trimethyl-silyl)-ethane-sulfonamide” is a compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . It is used as a silylating reagent that forms volatile derivatives for GC-MS analysis .
Synthesis Analysis
The synthesis of “this compound” involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is in turn bonded to the rest of the molecule .Mechanism of Action
The mechanism of action of “N-(Trimethyl-silyl)-ethane-sulfonamide” involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
Safety and Hazards
Future Directions
The future directions of “N-(Trimethyl-silyl)-ethane-sulfonamide” research could involve the synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions . This could provide a greater understanding of stability and kinetics for silyl-containing protecting groups that eliminate volatile molecules upon removal, which will allow for simplification of orthogonal protection in complex organic molecules .
Properties
IUPAC Name |
N-trimethylsilylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALXFXDVXQMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565919 | |
Record name | N-(Trimethylsilyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-99-5 | |
Record name | N-(Trimethylsilyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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